4-Chloro-4-oxobutyl nitrate

描述

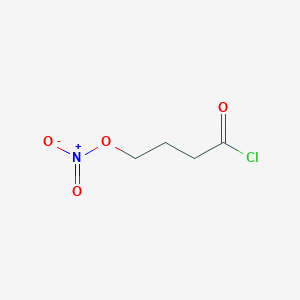

4-Chloro-4-oxobutyl nitrate is a useful research compound. Its molecular formula is C4H6ClNO4 and its molecular weight is 167.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-4-oxobutyl nitrate, and how can purification challenges be addressed?

- Methodology : Synthesis often involves nitration and chlorination steps. For analogous nitrile-containing compounds (e.g., 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile), refluxing with reagents like Cs₂CO₃ in dioxane and using Me₃SiCN as a nitrile source is effective . Purification typically employs flash column chromatography (e.g., silica gel with PE–EtOAc gradients) and recrystallization via vapor diffusion (e.g., petroleum ether/ethyl acetate) to obtain high-purity crystals .

Q. How can nitrate content in compounds like this compound be reliably quantified?

- Methodology : Calorimetric assays using phenol-2,4-disulphonic acid followed by ammonia classification are standard for nitrate quantification. The yellow color intensity is measured against calibrated standards . For volatile nitrates (e.g., aerosol nitrates), mitigate evaporation losses by optimizing sampling conditions (e.g., low-temperature storage, inert matrices) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodology : Store the compound at low temperatures (e.g., -20°C) to prevent decomposition. Avoid exposure to incompatible materials (e.g., strong acids/bases), and monitor for hazardous by-products (e.g., nitro derivatives) using GC-MS or HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in nitrate data caused by analytical or sampling artefacts?

- Methodology : Use statistical tools like z-scores to identify outliers in skewed datasets (e.g., positively skewed nitrate measurements) . Validate analytical methods via cross-comparison (e.g., ion chromatography vs. calorimetry) and account for sampling biases (e.g., nitric acid adsorption on filters) by applying correction factors derived from control experiments .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Methodology : Employ symmetry-driven crystallization (e.g., vapor diffusion) to obtain single crystals for X-ray diffraction. Analyze intermolecular interactions (e.g., V-shaped configurations, interpenetration) to predict reactivity . Use DFT calculations to model electronic effects of the nitro and chloro groups on reaction pathways .

Q. How do molecular interactions influence the reactivity of this compound in catalytic systems?

- Methodology : Investigate steric and electronic effects via substituent variation (e.g., replacing chloro with methoxy groups) . Monitor reaction kinetics using in situ FTIR or NMR to identify intermediates. Compare results with analogous compounds (e.g., 4-nitrobenzyl chloride) to isolate substituent-specific trends .

Q. What advanced techniques are recommended for characterizing decomposition by-products of this compound under varying conditions?

属性

CAS 编号 |

104963-53-3 |

|---|---|

分子式 |

C4H6ClNO4 |

分子量 |

167.55 g/mol |

IUPAC 名称 |

(4-chloro-4-oxobutyl) nitrate |

InChI |

InChI=1S/C4H6ClNO4/c5-4(7)2-1-3-10-6(8)9/h1-3H2 |

InChI 键 |

LZORUHRPGJADOA-UHFFFAOYSA-N |

规范 SMILES |

C(CC(=O)Cl)CO[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。